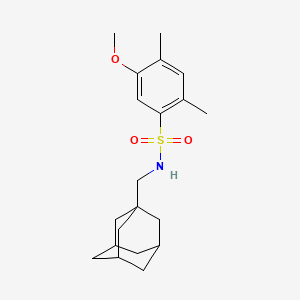
Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl- is a complex organic compound that features a benzenesulfonamide core with an adamantane moiety and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl- typically involves multiple steps. One common approach starts with the preparation of the adamantane derivative, which is then reacted with benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage. The methoxy and methyl groups are introduced through subsequent alkylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Chemistry
In chemistry, benzenesulfonamide, N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .
Biology and Medicine
Its adamantane moiety is known for enhancing the stability and bioavailability of pharmaceutical compounds .
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its structural rigidity and chemical stability .
Mechanism of Action
The mechanism of action of benzenesulfonamide, N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety can enhance binding affinity and selectivity, while the sulfonamide group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-methoxy-2,5-dimethyl-
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- N-allyl-4-methylbenzenesulfonamide
Uniqueness
Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the adamantane moiety further enhances its stability and potential for diverse applications .
Biological Activity
Benzenesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl- , exploring its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its chemical formula and structure. It features a benzenesulfonamide core with an adamantane moiety, which is known for enhancing the pharmacological properties of compounds.
Chemical Properties:
- Molecular Formula: C₁₅H₁₉N₃O₂S
- Molecular Weight: 305.39 g/mol
- CAS Number: [Insert CAS number if known]
The biological activity of benzenesulfonamides is often attributed to their ability to inhibit specific enzymes or interfere with cellular pathways. The presence of the adamantane group may enhance binding affinity to target proteins, thereby improving efficacy.
- Anti-inflammatory Activity : Studies indicate that benzenesulfonamide derivatives can significantly reduce inflammation. For instance, compounds similar to the target compound have shown up to 94.69% inhibition of carrageenan-induced rat-paw edema at specific concentrations .
- Antimicrobial Activity : The compound exhibits antimicrobial properties against various pathogens. For example, derivatives have been tested against E. coli and S. aureus, showing minimum inhibitory concentrations (MIC) as low as 6.63 mg/mL .
- Antioxidant Activity : Preliminary studies suggest that these compounds may also possess antioxidant properties, which could be beneficial in reducing oxidative stress in cells .
Study 1: In Vivo Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of several benzenesulfonamide derivatives, including the target compound. Results indicated a dose-dependent reduction in inflammation markers in rat models:
| Compound | Dose (mg/kg) | Inhibition (%) |
|---|---|---|
| 4a | 10 | 94.69 |
| 4c | 20 | 89.66 |
| 4d | 30 | 87.83 |
These findings support the potential use of benzenesulfonamide derivatives in treating inflammatory conditions .
Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial activity, various derivatives were tested against common bacterial strains:
| Compound | Pathogen | MIC (mg/mL) |
|---|---|---|
| 4d | E. coli | 6.72 |
| 4h | S. aureus | 6.63 |
| 4a | Pseudomonas | 6.67 |
This highlights the effectiveness of these compounds as potential antimicrobial agents .
Properties
Molecular Formula |
C20H29NO3S |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-5-methoxy-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C20H29NO3S/c1-13-4-14(2)19(8-18(13)24-3)25(22,23)21-12-20-9-15-5-16(10-20)7-17(6-15)11-20/h4,8,15-17,21H,5-7,9-12H2,1-3H3 |
InChI Key |
QGKLRVRMOCFPAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















